molecular formula C21H18F3N5O2S B15008822 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15008822
M. Wt: 461.5 g/mol
InChI Key: LNJSDXHOMMETGG-UHFFFAOYSA-N
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Description

2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazinoindole core, which is known for its diverse biological activities and potential therapeutic applications . The compound’s structure includes a trifluoromethoxyphenyl group, which often enhances the biological activity and stability of pharmaceutical agents .

Mechanism of Action

The mechanism of action of 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with various molecular targets and pathways. The triazinoindole core can bind to multiple receptors and enzymes, modulating their activity . For example, it may inhibit specific kinases involved in cell proliferation, leading to its anticancer effects . The trifluoromethoxyphenyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide include other triazinoindole derivatives and compounds with trifluoromethoxyphenyl groups. Some examples are:

The uniqueness of this compound lies in its combination of the triazinoindole core with the trifluoromethoxyphenyl group, which enhances its biological activity and stability .

Properties

Molecular Formula

C21H18F3N5O2S

Molecular Weight

461.5 g/mol

IUPAC Name

2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C21H18F3N5O2S/c1-12(2)29-16-6-4-3-5-15(16)18-19(29)26-20(28-27-18)32-11-17(30)25-13-7-9-14(10-8-13)31-21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30)

InChI Key

LNJSDXHOMMETGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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